Bspt salt

Description

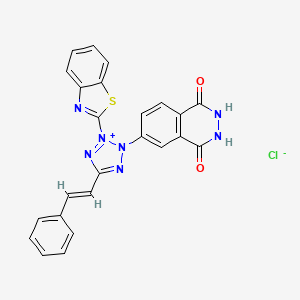

Structure

3D Structure of Parent

Properties

CAS No. |

38116-89-1 |

|---|---|

Molecular Formula |

C24H16ClN7O2S |

Molecular Weight |

501.9 g/mol |

IUPAC Name |

6-[3-(1,3-benzothiazol-2-yl)-5-[(E)-2-phenylethenyl]tetrazol-3-ium-2-yl]-2,3-dihydrophthalazine-1,4-dione;chloride |

InChI |

InChI=1S/C24H15N7O2S.ClH/c32-22-17-12-11-16(14-18(17)23(33)27-26-22)30-28-21(13-10-15-6-2-1-3-7-15)29-31(30)24-25-19-8-4-5-9-20(19)34-24;/h1-14H,(H,28,29);1H/b13-10+; |

InChI Key |

ZPGCKYFKHCIWHR-RSGUCCNWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NN([N+](=N2)C3=NC4=CC=CC=C4S3)C5=CC6=C(C=C5)C(=O)NNC6=O.[Cl-] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NN([N+](=N2)C3=NC4=CC=CC=C4S3)C5=CC6=C(C=C5)C(=O)NNC6=O.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies for the Chemical Compound

Established Synthetic Routes and Strategies

The established synthetic routes for compounds like [N,N'-bis(4-(4'-sodiumsulfophenylazo)phenylene)]thiourea typically involve the formation of the azo linkage through a diazotization-coupling reaction sequence and the incorporation of the thiourea (B124793) moiety.

Classical and Conventional Synthesis Approaches

A conventional approach for synthesizing thio-azo dyes, including the compound identified as bspt, involves the reaction of appropriate aromatic amines with carbon disulfide (CS₂) in a suitable solvent such as ethanol. researchgate.netresearchgate.netresearchgate.netasianpubs.orgasianpubs.orgresearchgate.net This reaction sequence is a common method for forming thiourea derivatives. The aromatic amine precursors themselves are often synthesized through other reactions, potentially involving the introduction of the sulfophenylazo groups.

The formation of the azo (–N=N–) group, a hallmark of azo dyes, is conventionally achieved through a two-step process: diazotization and azo coupling. nih.govrsc.orgunb.ca Diazotization involves treating a primary aromatic amine with a source of nitrous acid (typically sodium nitrite (B80452) and a mineral acid like HCl or H₂SO₄) at low temperatures (usually 0-5 °C) to form a diazonium salt. nih.govrsc.orgunb.ca Diazonium salts are generally unstable and are typically used immediately in the subsequent coupling reaction. nih.gov The azo coupling step involves the electrophilic attack of the diazonium salt on an activated aromatic compound, such as a phenol (B47542) or an amine, to form the azo linkage. nih.gov

For the synthesis of [N,N'-bis(4-(4'-sodiumsulfophenylazo)phenylene)]thiourea, the aromatic amine precursor would likely contain the sodiumsulfophenylazo moieties already attached to phenyl rings, which are then linked by the thiourea bridge formed from the reaction with CS₂. Alternatively, the azo linkages could be formed after the thiourea core is established, by diazotizing amino groups on a diphenylthiourea precursor and coupling them with a suitable aromatic compound containing the sodium sulfonate group. The specific sequence of these reactions defines the synthetic route.

Multi-Step Synthetic Sequences and Efficiency Considerations

For azo dye synthesis, the stability of the diazonium salt is a critical factor in multi-step sequences. nih.gov Traditional diazotization reactions require low temperatures to prevent decomposition of the diazonium salt. nih.gov Efficiency considerations in classical approaches often focus on optimizing reaction times, temperatures, reactant ratios, and solvent systems to achieve satisfactory yields and product purity.

Stereoselective and Regioselective Transformations

For molecules with potential for isomerism, stereoselectivity (control over the spatial arrangement of atoms) and regioselectivity (control over the position of chemical transformation) are important aspects of synthetic design. In the case of [N,N'-bis(4-(4'-sodiumsulfophenylazo)phenylene)]thiourea, the structure appears symmetrical with respect to the thiourea bridge and the azo linkages. Therefore, stereoselectivity related to chiral centers might not be a primary concern for this specific molecule.

However, regioselectivity is crucial in the azo coupling step. The diazonium salt can potentially couple at different positions on the activated aromatic ring. The regioselectivity of the coupling reaction is influenced by the nature and position of substituents on the activated aromatic compound and the reaction conditions, such as pH. nih.gov Directing effects of substituents play a significant role in determining the preferred site of electrophilic attack by the diazonium ion, leading to the desired azo compound with the correct connectivity.

Advanced and Emerging Synthetic Techniques

Modern synthetic chemistry explores advanced techniques to improve the efficiency, selectivity, and environmental profile of chemical synthesis. These techniques are increasingly being applied to the synthesis of various organic compounds, including azo dyes.

Catalytic Synthesis: Organocatalysis and Transition Metal Catalysis

Catalytic methods offer significant advantages in organic synthesis, such as lower reaction temperatures, reduced energy consumption, increased reaction rates, and improved selectivity. Both organocatalysis (using small organic molecules as catalysts) and transition metal catalysis have been explored in the context of azo dye synthesis.

Recent research has investigated the use of various catalysts for the synthesis of azo dyes, often aiming for milder conditions and improved efficiency. Solid acid catalysts, including silica-supported boron trifluoride (BF₃·SiO₂) and sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H), have been employed for the diazotization and coupling reactions under solvent-free or environmentally friendly conditions. researchgate.netgrowingscience.comtandfonline.comrsc.orgkashanu.ac.irresearchgate.net These heterogeneous catalysts can facilitate the formation of diazonium salts and promote the subsequent coupling, sometimes even at room temperature. growingscience.comtandfonline.comkashanu.ac.irresearchgate.net

While specific examples of organocatalysis or transition metal catalysis directly applied to the synthesis of [N,N'-bis(4-(4'-sodiumsulfophenylazo)phenylene)]thiourea were not found in the provided search results, these catalytic approaches are actively being developed for related azo compounds and could potentially be explored for the synthesis of this specific thio-azo dye. For instance, transition metal catalysts like copper salts have been reported in the synthesis of azo compounds through different routes, such as the oxidative coupling of amines. mdpi.com

Principles of Green Chemistry in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.nettandfonline.comrsc.orgkashanu.ac.irresearchgate.netmdpi.comdigitellinc.comrsc.orglmaleidykla.lt Applying these principles to the synthesis of azo dyes, including "Bspt salt," is an active area of research.

Conventional azo dye synthesis often involves the use of strong mineral acids, organic solvents, and can generate significant amounts of salt waste. digitellinc.comlmaleidykla.lt Green chemistry approaches seek to mitigate these issues by:

Using environmentally friendly solvents or solvent-free conditions: Several studies highlight the synthesis of azo dyes under solvent-free conditions, often employing grinding techniques, which aligns with green chemistry principles by reducing the need for and disposal of organic solvents. researchgate.nettandfonline.comrsc.orgkashanu.ac.irresearchgate.net

Employing less hazardous chemicals: Replacing strong acids with milder or solid acid catalysts, as discussed in the catalytic synthesis section, is a green chemistry strategy. researchgate.netgrowingscience.comtandfonline.comrsc.orgkashanu.ac.irresearchgate.netdigitellinc.com The use of biodegradable alternatives like alginic acid for diazotization has also been explored. digitellinc.com

Maximizing atom economy: Designing synthetic routes where a higher proportion of the atoms of the starting materials are incorporated into the final product reduces waste.

Using catalytic reagents: Catalytic reactions are generally more efficient and generate less waste compared to stoichiometric reactions. researchgate.netrsc.orgkashanu.ac.irresearchgate.netmdpi.comrsc.orglmaleidykla.lt

Designing for degradation: While not directly related to the synthesis itself, designing dyes that are less persistent in the environment after use is another green chemistry consideration for this class of compounds.

Photochemical and Electrochemical Synthesis Methodologies

Based on the conducted literature review, there is no readily available information detailing the synthesis of 2-(2'-benzothiazolyl)-5-styryl-3-(4'-phthalhydrazidyl) tetrazolium chloride (BSPT) through photochemical or electrochemical methods. While these techniques are valuable tools in organic synthesis for various transformations, their specific application to the formation of the complex tetrazolium salt structure of BSPT is not described in the consulted sources.

Flow Chemistry and Continuous Processing for Compound Synthesis

The application of flow chemistry and continuous processing techniques to the synthesis of 2-(2'-benzothiazolyl)-5-styryl-3-(4'-phthalhydrazidyl) tetrazolium chloride (BSPT) is not detailed in the currently available literature. Flow chemistry offers advantages in terms of reaction control, safety, and scalability for various chemical processes, including the synthesis of heterocyclic compounds. mdpi.com However, specific protocols or research findings on the continuous synthesis of BSPT or similar complex tetrazolium salts using these methods were not found in the reviewed information.

Theoretical and Computational Investigations of the Chemical Compound

Quantum Chemical Calculations

While quantum chemical calculations, including Density Functional Theory (DFT) and Ab Initio methods, are widely used for elucidating electronic structure, predicting spectroscopic signatures, and modeling reaction pathways for various molecules scielo.brkoreascience.krnih.govnih.govjscimedcentral.commdpi.comacs.org, specific detailed studies applying these methods comprehensively to 4-(Nitrosomethylamino)-1-pyridin-3-ylbutan-1-ol (NNAL) were not found in the provided search results. General principles of these methods are described in the literature, highlighting their capability to investigate electronic properties and predict molecular behavior nrel.govlanl.govanl.govnih.govnist.govacs.orgresearchgate.netrsc.orgnih.gov.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques, such as Molecular Dynamics (MD) and Molecular Docking, are used to study the conformational behavior of molecules and their interactions with biological targets nih.govjscimedcentral.comllnl.govsandia.govanl.govacs.orgekb.eg.

Molecular Docking Studies for Ligand-Target InteractionsMolecular docking is a computational technique used to predict the preferred orientation (and sometimes binding affinity) of a small molecule (ligand) when it binds to a larger molecule (receptor), such as a proteinnih.govjscimedcentral.comekb.egnih.gov. This is commonly used in drug discovery to understand ligand-target interactions.

One study investigated the molecular interaction of NNAL with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes using molecular docking and dynamics simulations nih.govnih.gov. The study reported docking energies for NNAL with these enzymes. The highest obtained docking energy between NNAL and the enzyme RAD23A was -7.46 kcal/mol. nih.govnih.gov. For CCNH, the docking energy was -7.94 kcal/mol, for CDK7 it was -7.83 kcal/mol, and for CETN2 it was -7.67 kcal/mol nih.govnih.gov. Molecular dynamics simulations in this study also indicated interaction stability researchgate.net.

Data Tables

Based on the available search results, the only specific quantitative data found directly related to computational studies of NNAL pertains to molecular docking energies.

| Interaction | Docking Energy (kcal/mol) | Source |

| NNAL + RAD23A | -7.46 | nih.govnih.gov |

| NNAL + CCNH | -7.94 | nih.govnih.gov |

| NNAL + CDK7 | -7.83 | nih.govnih.gov |

| NNAL + CETN2 | -7.67 | nih.govnih.gov |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) analyses are computational methods used to build predictive models linking chemical structure to biological activity or physicochemical properties. Cheminformatics involves the use of computer and informational techniques to address a range of problems in the field of chemistry. While BSPT salt, identified as 2-(2'-benzothiazolyl)-5-styryl-3-(4'-phthalhydrazidyl) tetrazolium chloride nih.gov, has a known chemical structure nih.gov, specific published studies detailing QSAR or QSPR analyses conducted on BSPT salt to predict its activities or properties were not identified in the scope of this investigation. Similarly, applications of broader cheminformatics approaches specifically centered on BSPT salt were not found.

Integration of Advanced Computing in Chemical Research

Machine Learning and Artificial Intelligence for Chemical Discovery and Optimization

Big Data Analytics in Chemical Information Science

Big data analytics involves the processing and analysis of large and complex datasets to uncover patterns, correlations, and insights. In chemical information science, this can involve analyzing vast amounts of data from experiments, simulations, and literature to identify trends or support research. While the principles of big data analytics are relevant to the broader chemical landscape, specific applications of big data methodologies focused on analyzing information related to BSPT salt were not identified in the available search results.

Advanced Analytical Characterization Techniques for the Chemical Compound

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D, Solid-State NMR)

NMR spectroscopy is a powerful tool for determining the complete structure of organic molecules. stanford.edu For BSPT salt, ¹H NMR would provide information on the different types of hydrogen atoms and their environments, including those on the benzothiazole (B30560), styryl, and phthalhydrazidyl rings, as well as any aliphatic protons. Coupling patterns and chemical shifts would help assign specific protons to parts of the structure. ¹³C NMR would reveal the carbon skeleton. stanford.edu 2D NMR techniques like COSY, HSQC, and HMBC would be invaluable for establishing connectivity between atoms and confirming the assignment of complex spin systems within the molecule. Solid-state NMR could provide structural information if the compound is analyzed in its solid form, which is particularly useful for salts or crystalline materials.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS, HRMS, MALDI-TOF)

Mass spectrometry provides the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and fragmentation pattern of a compound. For BSPT salt, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are likely ionization methods due to its polar and relatively large structure. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion and fragment ions. The fragmentation pattern observed in MS/MS experiments can provide structural clues by breaking down the molecule into smaller, characteristic ions. Hyphenated techniques like LC-MS are essential for analyzing samples that may contain impurities or related compounds, separating them chromatographically before detection by MS.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and bonding. stanford.edu IR spectroscopy typically reveals the presence of polar functional groups such as C=O (from the phthalhydrazidyl moiety), C=N (from the benzothiazole and tetrazolium rings), aromatic C-H stretches, and potentially N-H or O-H if present in a different salt form or with solvates. stanford.edu Raman spectroscopy is often complementary to IR, being more sensitive to non-polar bonds and symmetrical vibrations, such as those in aromatic rings and the C=C stretch of the styryl group. stanford.edu The vibrational spectra serve as a molecular fingerprint, useful for identification and confirming the presence of key structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. stanford.edu Compounds with conjugated pi systems, such as the aromatic rings and the styryl double bond in BSPT salt, exhibit characteristic absorption bands in the UV-Vis spectrum. stanford.edu The lambda max (λmax) values and the intensity of the absorption bands can provide information about the extent of conjugation and the presence of chromophores within the molecule. Changes in the UV-Vis spectrum with solvent or pH can also provide insights into the compound's electronic properties.

Advanced Chromatographic Separation Methods

Chromatographic techniques are used to separate components in a mixture, allowing for the assessment of purity and the analysis of individual compounds.

Gas Chromatography (GC)

Gas chromatography is suitable for the separation of volatile or semi-volatile compounds. Given the structure of BSPT salt, which is a relatively large and polar salt, it is unlikely to be sufficiently volatile for direct analysis by standard GC without derivatization. However, GC could potentially be used to analyze volatile impurities or degradation products associated with the synthesis or storage of BSPT salt. GC is often coupled with MS (GC-MS) for the identification of separated components.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is primarily used to separate analytes based on their size or hydrodynamic volume, typically in organic solvents. medchemexpress.com This technique is commonly applied to the analysis of polymers and macromolecules but can also be used for separating molecules from interfering matrices in various samples. medchemexpress.com GPC is effective in determining the molecular weight distribution and dispersity of polymers. medchemexpress.com Solvents with high salt loads can be used as eluents in GPC/SEC, although care must be taken to avoid salt precipitation when switching between solvents.

Research findings have indicated the application of gel-permeation chromatography in the analysis of BSP. One study investigating the effects of organic anions on biliary lipid secretion in rats determined the distribution pattern of various organic anions, including BSP, to different lipid particles using gel-permeation chromatography. dudley-chem.com This analysis revealed that BSP was predominantly associated with bile salt micelles. dudley-chem.com

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) is a non-destructive technique used to determine the crystallographic structure, phase composition, and physical properties of crystalline materials. glentham.comavantorsciences.com It analyzes the diffraction pattern produced when X-rays interact with the ordered arrangement of atoms, ions, or molecules within a crystal lattice. glentham.comavantorsciences.com XRD can identify crystalline materials and provide information on unit cell dimensions, crystallinity, and polymorphic structure. glentham.com Both single-crystal XRD and powder XRD (XRPD) techniques are employed, depending on the sample morphology. avantorsciences.com XRPD is useful for confirming the identity of a solid material and determining its crystallinity and phase purity. avantorsciences.com

Mechanistic Studies of the Chemical Compound S Interactions and Reactivity

Elucidation of Reaction Mechanisms

The study of reaction mechanisms provides a fundamental understanding of how chemical transformations occur. For Bspt salt, this involves a multi-faceted approach encompassing kinetic investigations, the identification of transient species, and the characterization of the energetic pathways of its reactions.

Kinetic studies are crucial for determining the rates of chemical reactions and the factors that influence them. In the context of reactions involving salts, the ionic strength of the medium is a significant factor. For instance, studies on the reaction between potassium iodide and potassium bromate (B103136) in the presence of sodium nitrate (B79036) demonstrated that the rate constants increased with a corresponding increase in the ionic strength of the medium. pjsir.org This principle is broadly applicable to reactions involving ionic species.

Kinetic analyses of salt-induced corrosion have revealed multi-stage reaction processes. For example, the corrosion of pure iron in the presence of a molten chloride salt mixture exhibits an incubation phase, followed by a linear stage of rapid mass gain, and finally, a logarithmic or parabolic stage as a protective scale forms. researchgate.net The duration of these stages is dependent on factors such as the amount of salt and the partial pressure of oxygen. researchgate.net Such detailed kinetic investigations provide a quantitative understanding of reaction progress over time.

The table below summarizes the kinetic stages observed in the salt melt-induced corrosion of iron.

| Kinetic Stage | Characteristics | Influencing Factors |

| Incubation Phase | Low initial mass gain; formation of iron chloride at the metal-salt interface. | Amount of salt deposit, oxygen partial pressure. |

| Linear Stage | High rate of mass gain; precipitation of oxides. | - |

| Logarithmic/Parabolic Stage | Decreasing rate of mass gain; formation of a protective scale. | - |

This table illustrates the distinct kinetic phases in the high-temperature corrosion of iron induced by a molten salt, based on thermogravimetric analyses. researchgate.net

The direct detection and characterization of short-lived reaction intermediates and transition states are pivotal for confirming a proposed reaction mechanism. Mass spectrometry has emerged as a powerful tool for identifying charged intermediates in solution, particularly in catalytic reactions. nih.govresearchgate.netrsc.org For instance, in gold-catalyzed reactions, diaurated intermediates have been detected and their half-lives determined, providing direct evidence for their involvement in the catalytic cycle. nih.gov

While specific intermediates for reactions involving "Bspt salt" are not detailed in the provided search results, the general methodologies are applicable. Techniques such as electrospray ionization mass spectrometry (ESI-MS) are adept at detecting ionic intermediates, which are common in reactions involving salts. nih.gov The structural characterization of these intermediates can be further enhanced by coupling mass spectrometry with techniques like collision-induced dissociation, ion mobility, and ion spectroscopy. researchgate.netrsc.org

In the context of salt-related phenomena, such as protein-protein association, the process can be driven by enthalpy and opposed by entropy. nih.gov The formation of salt bridges, for example, involves a balance between the electrostatic attraction of the charged groups and the energetic cost of desolvation. nih.gov The stability of such interactions is highly dependent on the local solvent environment. nih.gov

Thermodynamic integration is a computational method used to calculate the free energy difference between different phases or states, providing a more precise prediction of phenomena like melting points of salts. aip.orgaip.org These computational approaches, combined with experimental data, allow for a comprehensive understanding of the energetic factors that drive chemical reactions and molecular interactions.

Investigations into Molecular Interactions and Recognition

The biological and chemical effects of Bspt salt are ultimately determined by its interactions at the molecular level. This includes both non-covalent interactions and its binding to biological macromolecules.

Non-covalent interactions are fundamental to the structure and function of chemical and biological systems. Salts can significantly influence these interactions, particularly hydrogen bonding and electrostatic interactions.

The presence of salts can alter the hydrogen bond network of water, with different ions having varying effects according to the Hofmeister series. nih.gov Kosmotropic ions, which have a high charge density, tend to strengthen the hydrogen bonding network of water, while chaotropic ions, with a low charge density, have a disruptive effect. nih.gov

The interaction of salts with biomacromolecules like proteins and nucleic acids is a complex process influenced by factors such as ion concentration and the specific nature of the ions and the biomolecule.

Protein Interactions: Salts can modulate protein-protein interactions and protein solubility through mechanisms known as "salting-in" and "salting-out". At low salt concentrations, the solubility of a protein can increase due to the screening of electrostatic interactions between protein molecules (salting-in). youtube.com At high salt concentrations, the competition for water molecules between the salt ions and the protein leads to protein aggregation and precipitation (salting-out). youtube.com The specific effects of different salts on protein interactions often follow the Hofmeister series. nih.gov

The binding of ions to proteins can also induce conformational changes and alter ligand binding. For example, sodium ion binding to G protein-coupled receptors (GPCRs) is sensitive to the ligand, with antagonists promoting sodium binding and agonists attenuating it. nih.gov

Nucleic Acid Interactions: Protein-DNA interactions are typically sensitive to salt concentration, as electrostatic interactions play a significant role in their formation. nih.gov However, proteins from halophilic organisms, which thrive in high-salt environments, have adapted to maintain their DNA binding activity under these conditions. nih.govnih.gov Studies on the TATA box binding protein (TBP) from a hyperthermophilic archaeon revealed that its interaction with DNA only occurs at high salt concentrations, with the binding constant increasing with increasing salt concentration. nih.gov This unusual behavior is thought to be driven by the release of a large number of water molecules from the interface upon binding. nih.gov

The table below summarizes the effect of salt concentration on the DNA binding of Dlx3-HD.

| Salt Concentration (NaCl) | Exchange Behavior | Implication |

| 100 mM | Slow | Tighter binding |

| 250 mM | Fast | More dynamic interaction |

This table shows that while the DNA binding affinity of Dlx3-HD is maintained at higher cellular salt concentrations, the interaction becomes more dynamic, as observed through chemical shift perturbation experiments. mdpi.com

Interfacial Phenomena and Surface-Adsorbate Interactions

Initial investigations into the interfacial phenomena and surface-adsorbate interactions of the chemical compound "Bspt salt" have not yielded specific research findings or data under this designation in publicly available scientific literature. The search for "Bspt salt" in the context of these properties did not return specific studies detailing its behavior at interfaces or its interactions with various surfaces.

General principles of interfacial science suggest that as a salt, "Bspt salt" in a molten state would exhibit surface tension, and its interaction with solid surfaces would be governed by factors such as the chemical composition of both the salt and the surface, temperature, and the surrounding atmosphere. The adsorption of "Bspt salt" onto a surface from a solution would similarly depend on the solvent, the nature of the substrate, the concentration of the salt, and temperature.

Without specific experimental data for "Bspt salt," it is not possible to provide a detailed analysis or data tables on its interfacial properties or its specific interactions as an adsorbate. Further research and publication in peer-reviewed journals are necessary to elucidate the specific characteristics of this compound in these areas.

Derivatives and Analogues of the Chemical Compound: Design and Synthetic Exploration

Rational Design Strategies for Chemical Modifications

Rational drug design for derivatives of a lead compound like Bspt salt involves a systematic approach to modifying its chemical structure to improve its biological activity and drug-like properties. This process relies heavily on understanding the interactions between the inhibitor and its target enzyme, H-PGDS.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, correlating the structural features of a molecule with its biological activity. nih.gov For H-PGDS inhibitors, SAR exploration aims to identify which parts of the molecule are essential for binding and inhibition. While specific SAR studies on Bspt salt derivatives are not extensively published, the principles can be illustrated by examining related H-PGDS inhibitors that have undergone such analysis.

A key interaction for many H-PGDS inhibitors is the stacking of an aromatic or heteroaromatic ring against the Trp104 residue in the enzyme's active site. nih.gov In Bspt salt, the benzothiazole (B30560) or the styryl-phenyl group could fulfill this role. An SAR campaign would involve systematically modifying these rings. For instance, adding electron-donating or electron-withdrawing groups could modulate the electronic properties of the aromatic system and affect this key stacking interaction.

Another area for SAR exploration is the phthalhydrazidyl moiety. Its role could be to provide additional hydrogen bonding interactions or to correctly position the other pharmacophoric elements within the binding site. Modifying this group or replacing it with simpler linkers would clarify its importance.

The development of aza-quinoline inhibitors of H-PGDS provides a practical example of SAR. Researchers sought to reduce the brain penetration of a potent quinoline (B57606) lead compound (1a) to avoid CNS toxicity. nih.govresearchgate.net By introducing a nitrogen atom into the quinoline core (creating aza-quinolines), they increased the polar surface area, which is known to limit passage across the blood-brain barrier. Subsequent SAR studies led to the identification of 1,8-naphthyridine (B1210474) 1y as a potent, peripherally restricted inhibitor. nih.gov

| Compound | Structure | H-PGDS IC50 (nM) | Brain/Plasma Ratio |

| 1a (Lead Quinoline) | Quinoline core | 9.9 | High |

| 1y (1,8-Naphthyridine) | Aza-quinoline core | 9.4 | Low |

This interactive table showcases SAR data for aza-quinoline H-PGDS inhibitors, demonstrating how structural changes affect both potency (IC50) and a key property (brain penetration). Data sourced from literature. nih.gov

A similar SAR strategy applied to Bspt salt would involve synthesizing analogues with modifications to each of its core components—the benzothiazole, the styryl linker, the tetrazole, and the phthalhydrazidyl group—and evaluating their inhibitory activity to build a comprehensive understanding of the molecule's pharmacophore.

Isosteric and bioisosteric replacement is a powerful strategy used to optimize physicochemical and pharmacological properties while retaining biological activity. drughunter.com This involves substituting a functional group in the lead molecule with another group of similar size, shape, and electronic character. nih.gov

For Bspt salt, several bioisosteric replacements could be envisioned:

Tetrazole Ring: The tetrazole ring is a well-established bioisostere for a carboxylic acid group. drughunter.com While it serves a different structural role in Bspt salt as part of the core scaffold, its acidic nature could be modulated. Replacing it with other five-membered heterocycles like a triazole, oxadiazole, or thiadiazole could alter the compound's pKa, solubility, and metabolic stability while potentially maintaining the necessary geometry for binding. drughunter.com For example, in the development of NaV1.7 inhibitors, a triazolesulfone was successfully used as a bioisostere for an acyl sulfonamide, demonstrating the utility of this approach in modulating acidity and improving pharmacokinetic profiles. nih.gov

Benzothiazole Moiety: The benzothiazole group could be replaced with other bicyclic heteroaromatic systems such as benzimidazole, benzoxazole, quinoline, or imidazo[1,2-a]pyridine. researchgate.net These scaffolds can maintain similar steric bulk and potential for aromatic stacking interactions with Trp104, but offer different hydrogen bonding patterns and metabolic profiles.

Phthalhydrazidyl Group: This relatively large and complex group could be replaced by simpler amide, sulfonamide, or biaryl ether linkers. This could simplify the synthesis and potentially improve properties like solubility. The development of PROTACs targeting H-PGDS, for example, replaces this portion of the molecule with linkers attached to E3 ligase ligands like pomalidomide. rsc.org

Conformational Restriction: Flexible molecules like Bspt salt, due to its styryl linker, can adopt numerous conformations in solution. Only one (or a few) of these conformations is likely the "active" one for binding to H-PGDS. The molecule must pay an entropic penalty to adopt this specific conformation upon binding. Conformational restriction, or rigidification, is a strategy to lock the molecule into a more favorable conformation, which can lead to enhanced potency and selectivity. researchgate.net For Bspt salt, the ethylene (B1197577) double bond of the styryl linker could be incorporated into a rigid ring system, such as a cyclopropane (B1198618) or a bicyclo[3.1.0]hexane scaffold. mdpi.com This would fix the relative orientation of the benzothiazole-tetrazole system and the phthalhydrazidyl group, allowing for the exploration of which geometry is optimal for binding.

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally distinct scaffold while preserving the spatial arrangement of the key binding groups (the pharmacophore). nih.gov This is a powerful tool for generating novel chemical matter with potentially improved properties or new intellectual property. For H-PGDS inhibitors, successful scaffold hopping has been demonstrated by the discovery of compounds with diverse cores, including quinolines, aza-quinolines, and imidazo[1,2-a]pyridines, all of which are structurally distinct from the tetrazolium scaffold of Bspt salt. nih.govresearchgate.net A scaffold hopping approach starting from Bspt salt might aim to replace the entire benzothiazolyl-tetrazolium core with a completely different heterocyclic system that can still present the styryl and phthalhydrazidyl groups (or their replacements) in the correct orientation for binding.

Synthetic Methodologies for Novel Derivatives and Analogues

The generation of novel derivatives based on the Bspt salt scaffold requires robust and flexible synthetic methodologies that allow for diversification at various points in the molecular structure.

The modular nature of Bspt salt allows for a synthetic strategy where each core component can be built up separately and then combined.

Benzothiazole Synthesis: Substituted 2-aminobenzothiazoles can be synthesized from corresponding anilines. A common method involves the reaction of an aniline (B41778) with a thiocyanate (B1210189) salt. Alternatively, functionalized 2-mercaptobenzothiazoles can serve as precursors for further elaboration. researchgate.net These starting materials can be readily modified to introduce diversity into the benzothiazole ring system. nih.gov

Tetrazole Formation: Tetrazoles are often formed via [3+2] cycloaddition reactions, typically by reacting a nitrile with an azide. For a complex structure like Bspt salt, the tetrazole ring would likely be constructed from a precursor molecule already containing the benzothiazole and styryl components.

Styryl Group Introduction: The styryl moiety is typically introduced via olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, between a suitable phosphonium (B103445) salt or phosphonate (B1237965) ester and a benzaldehyde (B42025) derivative. This allows for wide variation in the substitution pattern of the phenyl ring. researchgate.net

A plausible retrosynthetic analysis would disconnect the molecule into key building blocks: a functionalized phthalhydrazide (B32825), a styryl-substituted tetrazole, and a 2-halobenzothiazole, which can be combined using cross-coupling and cyclization reactions.

The strategic introduction of functional groups is crucial for fine-tuning the properties of lead compounds. ashp.org This can be achieved either by using pre-functionalized building blocks during the synthesis or by late-stage functionalization of the final scaffold.

For Bspt salt analogues, functional groups could be introduced onto any of the aromatic rings to probe for additional interactions within the H-PGDS active site. For example, introducing hydroxyl or amino groups could create new hydrogen bond interactions, while adding fluorine atoms can modulate metabolic stability and binding affinity through favorable electronic interactions. nih.gov

The synthesis of thiazole (B1198619) derivatives often involves the Hantzsch thiazole synthesis, which condenses an α-haloketone with a thioamide. nih.gov This method is highly versatile and allows for the introduction of a wide variety of substituents at multiple positions on the thiazole ring. researchgate.netmdpi.commdpi.com A similar modular approach could be applied to the synthesis of the benzothiazole core of Bspt salt analogues, allowing for the strategic placement of functional groups to optimize target engagement and pharmacokinetic properties. researchgate.net

Combinatorial Chemistry and Parallel Synthesis of Compound Libraries

While no specific examples of combinatorial chemistry or parallel synthesis have been documented for Bspt salt itself, these techniques are widely employed in medicinal chemistry for the rapid generation of large numbers of related compounds for screening purposes.

Combinatorial Chemistry is a set of techniques that allows for the synthesis of a large number of different but structurally related molecules in a single process. A key strategy is the "split-and-pool" synthesis, often performed on a solid support like resin beads. In a hypothetical application to Bspt salt, a library of derivatives could be generated by modifying different parts of the molecule. For instance:

Modification of the Styryl Group: A variety of substituted benzaldehydes could be used in the synthesis to introduce different functional groups on the phenyl ring of the styryl moiety.

Modification of the Benzothiazole Ring: Different substituted 2-aminothiophenols could be employed to create analogues with varying substituents on the benzothiazole system.

Modification of the Phthalhydrazidyl Group: Analogues of phthalhydrazide with different substituents on the aromatic ring could be utilized.

By systematically combining these different building blocks, a large library of Bspt salt derivatives could be synthesized.

Parallel Synthesis involves the simultaneous synthesis of a series of individual compounds in a spatially separated manner, for example, in the wells of a microtiter plate. This method allows for the creation of a library of discrete compounds, each in its own well, which simplifies the process of identifying active compounds. For Bspt salt derivatives, parallel synthesis could be used to create a focused library where specific, planned modifications are made to the parent structure.

Table 1: Hypothetical Building Blocks for Combinatorial Synthesis of Bspt Salt Derivatives

| Building Block Set | Examples |

|---|---|

| Substituted Benzaldehydes | 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde |

| Substituted 2-Aminothiophenols | 5-chloro-2-aminothiophenol, 5-methyl-2-aminothiophenol |

Comprehensive Characterization of Novel Derivatives

Following the synthesis of novel derivatives of a chemical compound, a comprehensive characterization is essential to confirm their structure and purity. This typically involves a combination of spectroscopic and analytical techniques. While no specific data exists for Bspt salt derivatives, the following methods would be standard practice:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): Would be used to determine the number and types of hydrogen atoms in the molecule and their connectivity. Chemical shifts, splitting patterns, and integration values would provide detailed structural information.

¹³C NMR (Carbon NMR): Would identify the different carbon environments within the molecule.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the synthesized derivatives, which allows for the confirmation of their elemental composition.

Infrared (IR) Spectroscopy:

IR spectroscopy would be used to identify the presence of specific functional groups in the molecule, such as C=O (carbonyl), C=N, and N-H bonds, by observing their characteristic absorption frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy would provide information about the electronic transitions within the molecule and could be used to study how different substituents affect the chromophore of the Bspt salt structure.

Table 2: Standard Characterization Techniques for Novel Chemical Derivatives

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Proton environment and connectivity |

| ¹³C NMR | Carbon skeleton framework |

| Mass Spectrometry | Molecular weight and elemental composition |

| IR Spectroscopy | Presence of functional groups |

"Bspt Salt": An Obscure Compound with Limited Publicly Available Research

This scarcity of information prevents a thorough and scientifically accurate discussion of its role in various applications as requested. The name "Bspt salt" does not appear to be a standard or widely recognized nomenclature in the chemical literature, which may contribute to the difficulty in locating relevant research. It is possible that "Bspt" is an abbreviation for a more complex chemical name, or that the compound is primarily used in proprietary industrial processes with limited public disclosure.

Due to the absence of detailed research findings, it is not possible to provide a comprehensive article on the applications of "Bspt salt" in scientific research, including its role in catalytic systems, its integration into advanced functional materials, or its contributions to electronic and optical materials. Further research under alternative names or with more specific structural information would be necessary to uncover the scientific applications of this particular compound.

Applications of the Chemical Compound in Scientific Research

Biochemical and Biological Research Tools

The chemical compound 2-(2'-benzothiazolyl)-5-styryl-3-(4'-phthalhydrazidyl)tetrazolium chloride, also known as Bspt salt or BPST chloride, belongs to the tetrazolium salt class of compounds. apolloscientific.co.uk Tetrazolium salts are widely utilized in biochemical and biological research as indicators of cellular viability and metabolic activity. researchgate.netnih.gov The core principle behind their application lies in their ability to be reduced by cellular enzymes, particularly dehydrogenases and reductases within the electron transport chain of metabolically active cells, to form intensely colored formazan (B1609692) products. wikipedia.org This color change provides a quantitative measure of cellular health and activity.

Design and Synthesis of Molecular Probes and Labels

While specific extensive research on the synthesis of Bspt salt as a molecular probe is not widely documented in publicly available literature, the synthesis of related benzothiazole (B30560) derivatives for biological evaluation is an active area of research. nih.govnih.govnih.govmdpi.comsciepub.com Generally, tetrazolium salts are designed to be water-soluble and are taken up by cells. researchgate.net Once inside a viable cell, the tetrazolium ring is cleaved by mitochondrial dehydrogenases in the presence of NADH and NADPH, leading to the formation of a formazan dye. nih.gov This reaction serves as the basis for their function as molecular probes for cell viability.

The synthesis of various 2-styrylbenzothiazoles has been undertaken to explore their potential as multifunctional therapeutic agents, indicating the adaptability of the benzothiazole scaffold for creating biologically active molecules. nih.gov The synthesis of novel benzothiazole-based fluorescent probes has also been reported for the detection of specific molecules like hydrogen peroxide in living cells, showcasing the potential of this chemical class in probe development. nih.gov

Table 1: Comparison of Common Tetrazolium Salts Used as Molecular Probes

| Tetrazolium Salt | Abbreviation | Formazan Solubility | Key Characteristics |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | MTT | Insoluble in water | First developed tetrazolium salt for viability assays; requires a solubilization step for the formazan product. nih.govresearchgate.netsemanticscholar.org |

| 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | XTT | Soluble in water | Does not require a solubilization step, allowing for continuous measurement. |

| 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | MTS | Soluble in water | Similar to XTT, produces a water-soluble formazan. |

| 2-(2'-benzothiazolyl)-5-styryl-3-(4'-phthalhydrazidyl)tetrazolium chloride | Bspt salt / BPST chloride | Not specified in results | Belongs to the tetrazolium salt family, suggesting a similar mechanism of action as a redox indicator. drugbank.comnih.gov |

This table is generated based on general knowledge of tetrazolium salts and does not imply that Bspt salt is used interchangeably with the others, as specific research on its application is limited.

Elucidation of Biological Pathways and Systems

The reduction of tetrazolium salts is intrinsically linked to cellular respiration, a fundamental biological pathway for energy production. wikipedia.orgkhanacademy.orglibretexts.orgyoutube.com The conversion of tetrazolium to formazan is dependent on the activity of mitochondrial dehydrogenases and the availability of NADH and FADH₂, which are key components of the electron transport chain and oxidative phosphorylation. nih.gov Consequently, tetrazolium-based assays can be employed to study the effects of various stimuli or inhibitors on cellular respiratory activity.

By measuring the amount of formazan produced, researchers can infer the rate of metabolic activity within cells. nih.gov This allows for the investigation of pathways that affect cellular energy metabolism. For instance, a decrease in formazan production could indicate a disruption in glycolysis, the citric acid cycle, or the electron transport chain, providing insights into the mechanism of action of a particular drug or toxin. nih.gov While the direct application of Bspt salt in elucidating specific biological pathways is not detailed in the provided search results, its nature as a tetrazolium salt suggests its potential utility in this area.

Environmental Research and Remediation Applications

Currently, there is a lack of significant publicly available scientific literature detailing the specific applications of Bspt salt in environmental research and remediation. However, related chemical structures and general analytical techniques for environmental monitoring are subjects of ongoing research.

The benzothiazole moiety, a core component of Bspt salt, is found in various industrial chemicals and has been detected in environmental samples, such as highway stormwater runoff and road dust. researchgate.net Research in this area focuses on the occurrence, fate, and distribution of these compounds as environmental markers of traffic-related pollution. researchgate.net

Furthermore, the chloride component of Bspt salt is a common anion in environmental waters. Various methods are being developed for the sensitive and selective detection of chloride ions in environmental samples, including the use of test strips and other analytical techniques. nih.gov The monitoring of microbial activity in soil and water is another area of environmental research where redox indicators can be applied. nih.govresearchgate.netusgs.govusf.edunih.gov While not specifically mentioning Bspt salt, these studies highlight the importance of developing tools to assess microbial health in environmental systems.

The Chemical Compound: Bspt Salt

The chemical compound referred to as "Bspt salt" is identified as Sulfobromophthalein Sodium Salt. It is also known by synonyms such as BSP sodium and Bromsulfalein sodium disodium (B8443419) salt hydrate. fishersci.nosigmaaldrich.comnih.gov Sulfobromophthalein Sodium has the molecular formula C₂₀H₈Br₄Na₂O₁₀S₂ and is an organic sodium salt. nih.gov It is functionally related to a 2-benzofuran-1(3H)-one and contains a bromosulfophthalein(2-). nih.gov Historically, it has been used as a diagnostic aid in determining hepatic function. nih.gov

Emerging Research Directions and Future Challenges for the Chemical Compound

While Sulfobromophthalein Sodium Salt is a known chemical compound with established uses, a comprehensive review of emerging research directions and future challenges focusing solely on this specific compound within the framework of the provided generic outline (covering areas such as the integration of disruptive technologies like AI and machine learning, automation and high-throughput experimentation, adherence to sustainable chemistry and green synthesis paradigms, promotion of interdisciplinary research collaborations, addressing challenges in scalability and translational research, and prospects for unexplored applications and fundamental discoveries) could not be generated with detailed, compound-specific research findings and data tables based on the available search results.

However, detailed research findings, specific examples, or data tables illustrating the application of these emerging research directions and the associated future challenges specifically and solely in the context of Sulfobromophthalein Sodium Salt were not extensively found in the conducted searches. Therefore, a dedicated, in-depth discussion for each subsection of the provided outline, focused exclusively on this particular compound, cannot be provided based on the currently available search information.

Q & A

Q. What standardized protocols are recommended for synthesizing BSPT salt in laboratory settings?

- Methodological Answer : Synthesis of BSPT salt typically involves controlled precipitation or sol-gel methods. Key steps include:

Precursor Preparation : Use stoichiometric ratios of base reactants (e.g., barium, strontium, lead titanate precursors) dissolved in nitric acid.

Thermal Treatment : Heat mixtures at 800–1000°C in a muffle furnace for 4–6 hours to ensure crystallinity .

Purity Validation : Employ X-ray diffraction (XRD) to confirm phase purity and energy-dispersive X-ray spectroscopy (EDS) for elemental composition verification.

- Data Table: Common characterization results for BSPT salt synthesis:

| Technique | Target Parameter | Typical Output |

|---|---|---|

| XRD | Crystal phase | Perovskite structure (PDF#00-035-0734) |

| EDS | Elemental ratio | Ba:Sr:Pb:Ti ≈ 1:1:1:3 |

| SEM | Morphology | Agglomerated particles (1–5 µm) |

- References : Ensure reproducibility by documenting reagent sources, furnace calibration, and ambient humidity control .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing BSPT salt?

- Methodological Answer :

- XRD : Primary tool for crystallographic analysis; compare peaks with reference databases (e.g., ICDD) to identify impurities .

- Raman Spectroscopy : Detects lattice vibrations to assess structural stability under thermal stress.

- Thermogravimetric Analysis (TGA) : Measures weight loss during heating to evaluate decomposition thresholds (e.g., ≥600°C stability for BSPT) .

- High-Performance Liquid Chromatography (HPLC) : Rarely used for inorganic salts but applicable for organic byproduct detection.

- Best Practice : Cross-validate results using at least two complementary techniques to mitigate instrumentation biases .

Advanced Research Questions

Q. How should researchers design experiments to investigate the thermal stability of BSPT salt under variable environmental conditions?

- Methodological Answer :

- Controlled Variables :

Temperature Gradients : Use programmable furnaces with ±1°C accuracy.

Atmospheric Composition : Test in inert (N₂), oxidative (O₂), and humidified environments.

- Data Collection :

- Monitor phase transitions via in-situ XRD during heating cycles.

- Quantify ionic conductivity changes using impedance spectroscopy (frequency range: 1 Hz–1 MHz).

- Statistical Analysis : Apply Arrhenius plots to model activation energy for degradation pathways .

- Ethical Considerations : Address hazardous gas emissions (e.g., lead vapor) using fume hoods and real-time sensors .

Q. What strategies resolve contradictions between computational models and experimental data for BSPT salt properties?

- Methodological Answer :

- Step 1 : Validate computational parameters (e.g., DFT exchange-correlation functionals) against empirical data for analogous compounds.

- Step 2 : Conduct sensitivity analyses to identify variables (e.g., lattice constants, defect concentrations) causing discrepancies.

- Step 3 : Replicate experiments under identical conditions to rule out procedural errors.

- Example : If simulated dielectric constants exceed experimental values by >20%, recalibrate models to include grain boundary effects observed in SEM .

Q. How can interdisciplinary approaches improve the analysis of BSPT salt’s electromechanical properties?

- Methodological Answer :

- Materials Science : Use nanoindentation to map mechanical hardness vs. piezoelectric response.

- Electrochemistry : Perform cyclic voltammetry to correlate ion mobility with frequency-dependent permittivity.

- Data Integration : Apply machine learning (e.g., PCA) to identify dominant factors linking structure to function.

- Collaborative Frameworks : Partner with computational chemists to refine force fields in molecular dynamics simulations .

Data Analysis and Reproducibility

Q. What are the best practices for ensuring reproducibility in BSPT salt research?

- Methodological Answer :

- Documentation : Maintain detailed lab notebooks with raw data, instrument settings, and environmental conditions (e.g., "Ambient humidity: 45% ± 3% during synthesis") .

- Open Science : Share crystallographic data via repositories like CCDC or ICSD with unique identifiers.

- Peer Review : Pre-publish protocols on platforms like *Protocols.io * to solicit methodological feedback before formal submission .

Q. How should researchers address conflicting spectral data in BSPT salt studies?

- Methodological Answer :

- Root-Cause Analysis :

Check for beam damage in XRD/Raman (e.g., prolonged exposure alters crystallinity).

Compare sample preparation methods (e.g., pelletizing vs. powder dispersion).

- Resolution : Use Rietveld refinement for XRD to quantify amorphous phases and subtract background noise .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling BSPT salt in high-temperature experiments?

- Methodological Answer :

- Hazard Mitigation :

Use lead-lined gloves and respirators during powder handling.

Install HEPA filters in furnaces to capture particulate emissions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.